N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide
Beschreibung
N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide: is a chemical compound with the molecular formula C11H11N3O4S It belongs to the benzothiazole family, which is known for its diverse biological activities
Eigenschaften
Molekularformel |
C11H11N3O4S |
|---|---|
Molekulargewicht |
281.29g/mol |
IUPAC-Name |
N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-7-4-8(14(16)17)10-9(5-7)19-11(13-10)12-6(2)15/h4-5H,3H2,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
CVGLLDZDAPLSOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-ethoxy-4-nitro-1,3-benzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is N-(6-amino-4-nitro-1,3-benzothiazol-2-yl)acetamide.
Substitution: Various substituted derivatives of the original compound can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their anti-tubercular, anti-inflammatory, and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Comparison: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
